Humulone Humulone Humulone is an optically active cyclic ketone consisting of 3,5,6-trihydroxycyclohexa-2,4-dien-1-one bearing two 3-methylbut-2-en-1-yl substituents at positions 4 and 6 as well as a 3-methylbutanoyl group at the 2-position. It has a role as an antibacterial drug, an antioxidant, a cyclooxygenase 2 inhibitor and a metabolite. It is a diketone, a triol, a cyclic ketone, an aromatic ketone and a tertiary alpha-hydroxy ketone.
Humulon is a natural product found in Humulus lupulus with data available.
Brand Name: Vulcanchem
CAS No.: 26472-41-3
VCID: VC21346530
InChI: InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1
SMILES: CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Molecular Formula: C21H30O5
Molecular Weight: 362.5 g/mol

Humulone

CAS No.: 26472-41-3

Cat. No.: VC21346530

Molecular Formula: C21H30O5

Molecular Weight: 362.5 g/mol

Purity: >98% by HPLC

* For research use only. Not for human or veterinary use.

Humulone - 26472-41-3

CAS No. 26472-41-3
Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
IUPAC Name (6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Standard InChI InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1
Standard InChI Key VMSLCPKYRPDHLN-OAQYLSRUSA-N
Isomeric SMILES CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
SMILES CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Canonical SMILES CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Boiling Point 414.06°C (rough estimate)
Melting Point 65-66.5℃

Chemical Structure and Properties

Molecular Structure

Humulone is a phloroglucinol derivative featuring three isoprenoid side-chains: two prenyl groups and one isovaleryl group . Its molecular formula is C21H30O5 with a molecular weight of 362.5 g/mol . The compound's official IUPAC name is (6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one, which precisely describes its complex structure . The acidity of humulone is attributed to the ring enol moieties that have a vinylogous relationship with the ring and side chain carbonyl functional groups .

Classification and Related Compounds

Humulone belongs to several chemical classifications simultaneously:

  • Diketone

  • Triol

  • Cyclic ketone

  • Aromatic ketone

  • Tertiary alpha-hydroxy ketone

Table 1: Alpha Acids Found in Hop Resin

Alpha AcidStructure VariationRelative Abundance
HumuloneStandard structureMajor component
CohumuloneModified side chainSignificant
AdhumuloneModified side chainMinor component
PrehumuloneModified side chainTrace amounts
PosthumuloneModified side chainTrace amounts

Biosynthesis and Laboratory Synthesis

Natural Biosynthesis

The biosynthesis of humulone in Humulus lupulus has been determined through INADEQUATE 2D Nuclear Magnetic Resonance (NMR) studies. The process begins with an isovaleryl-CoA unit and three malonyl-CoA units catalyzed by phlorovalerophenone synthase . This enzymatic reaction yields the benzenoid 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one . The biosynthetic pathway then incorporates dimethylallyl pyrophosphate (DMAPP) obtained from the deoxyxylulose pathway. The prenylation of the benzenoid intermediate with two DMAPP molecules ultimately results in the formation of humulone with the molecular formula C21H30O5 .

The biosynthetic pathway can be summarized by the following reactions:

  • isovaleryl-CoA + 3 malonyl-CoA → 4 CoASH + 3 CO2 + 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one

  • 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one + 2 DMAPP → C21H30O5 (humulone)

Laboratory Synthesis

Humulone can be synthesized in laboratory settings through a sequence of chemical reactions. The process begins with the acylation of benzene-1,2,3,5-tetrol with isovaleryl chloride, producing 2,3,4,6-tetrahydroxyisovalerophenone as an intermediate compound . This intermediate then undergoes prenylation with 1-bromo-3-methyl-2-butene, resulting in the formation of humulone . This synthetic pathway provides a means to obtain pure humulone for research purposes without the need for extraction and separation from natural hop resins.

Analytical Methods

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents a principal method for analyzing humulone and other alpha and beta acids in hops. The technique allows for the quantification of individual compounds or groups of structurally similar acids . Under typical separation conditions, cohumulone elutes first, followed by a peak comprising co-eluting humulone and adhumulone, then colupulone, and finally co-eluting lupulone and adlupulone .

Table 2: Typical HPLC Elution Order of Hop Acids

Elution OrderCompound(s)Classification
1CohumuloneAlpha acid
2Humulone + AdhumuloneAlpha acids
3ColupuloneBeta acid
4Lupulone + AdlupuloneBeta acids

Quantification Methods

The quantification of humulone in hop samples typically involves creating calibration curves based on peak areas from HPLC chromatograms. The concentration is usually reported as a percentage by weight (% w/w) in the original hop sample . Due to co-elution with adhumulone under many HPLC conditions, humulone is often quantified together with adhumulone, and the combined concentration is reported. The total alpha acid content is calculated by adding the concentrations of all alpha acid analogues present in the sample .

TreatmentSleep LatencySleep Duration
Pentobarbital ControlBaselineBaseline
Pentobarbital + Humulone (10 mg/kg)No significant changeNo significant change
Pentobarbital + Humulone (20 mg/kg)Decreased (p < 0.01)Increased (p < 0.001)
Ethanol ControlBaselineBaseline
Ethanol + Humulone (10 mg/kg)No significant changeIncreased (p < 0.05)
Ethanol + Humulone (20 mg/kg)No significant changeIncreased (p < 0.001)

Role in Brewing Process

Isomerization During Brewing

During the brewing process, humulone undergoes thermal isomerization to form cis- and trans-isohumulone . This transformation is crucial for beer production as the isomerized forms (iso-alpha acids) are significantly more soluble than the original humulone at the pH levels typically found in brewing . The isomerization process also enhances the bitter properties that balance the sweetness derived from malted barley in beer.

Contribution to Beer Properties

Recent Research Developments

Receptor Subtype Specificity

Recent studies have revealed important insights into humulone's interaction with different GABA A receptor subtypes. Research has shown that humulone modulates [³H]EBOB binding in recombinant α6β3δ receptors with exceptionally higher potency compared to α6β3γ2 and α6β3 subtypes . The incorporation of the δ subunit led to an increase in humulone potency by 5.8 and 6.7 fold compared to α6β3γ2 and α6β3 receptors, respectively . These findings indicate a key role of the δ subunit in mediating humulone's low micromolar effects on extrasynaptic GABA A receptors, which are important targets for anesthetics, sleep-promoting drugs, neurosteroids, and alcohol .

Table 4: Humulone Potency at Different GABA A Receptor Subtypes

Receptor SubtypeRelative PotencyNotes
α6β3δHighestEnhanced by δ subunit
α6β3γ25.8× lower than α6β3δModerate potency
α6β36.7× lower than α6β3δLowest potency of tested subtypes

Synergistic Effects

Research has also investigated potential synergistic effects between humulone and other compounds present in beer, particularly ethanol and other hop components. Studies using [³H]EBOB binding assays in native and recombinant GABA A receptors suggest that humulone's activity can be enhanced by ethanol and other GABA A receptor-active hop modulators . These findings may explain the enhanced sedative effects sometimes observed with hopped alcoholic beverages compared to non-hopped alternatives.

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